Protein kinase affinity probe 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

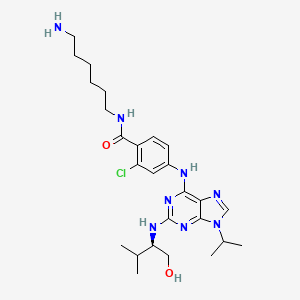

C26H39ClN8O2 |

|---|---|

Molecular Weight |

531.1 g/mol |

IUPAC Name |

N-(6-aminohexyl)-2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide |

InChI |

InChI=1S/C26H39ClN8O2/c1-16(2)21(14-36)32-26-33-23(22-24(34-26)35(15-30-22)17(3)4)31-18-9-10-19(20(27)13-18)25(37)29-12-8-6-5-7-11-28/h9-10,13,15-17,21,36H,5-8,11-12,14,28H2,1-4H3,(H,29,37)(H2,31,32,33,34)/t21-/m0/s1 |

InChI Key |

DXPRFXZSNLVXII-NRFANRHFSA-N |

Isomeric SMILES |

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCCCCCN)Cl |

Canonical SMILES |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCCCCCN)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Protein Kinase Affinity Probe 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinase affinity probe 1 is a valuable tool in chemical proteomics for the enrichment and identification of protein kinases from complex biological samples. This guide provides a comprehensive overview of this probe, including its chemical properties, mechanism of action, and detailed protocols for its application in kinase profiling experiments. Furthermore, it explores the key signaling pathways that can be investigated using this probe and presents quantitative data on the binding affinities of its parent compound, Purvalanol B.

Introduction

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, making them a major class of drug targets. The study of the kinome, the complete set of protein kinases in an organism, requires robust methods for their isolation and characterization. Affinity-based chemical proteomics has emerged as a powerful strategy for this purpose.

This compound is a non-covalent, ATP-competitive chemoproteomic probe designed for the broad-spectrum enrichment of protein kinases. It is a derivative of the potent and selective cyclin-dependent kinase (CDK) inhibitor, Purvalanol B, that has been modified for immobilization on a solid support, typically Sepharose beads.[1] This immobilization allows for its use in "kinobead" pull-down experiments to capture and subsequently identify kinases from cell or tissue lysates using mass spectrometry. The purine (B94841) scaffold of Purvalanol B mimics the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding pocket of a wide range of kinases.

Chemical Properties and Structure

This compound is a modified version of Purvalanol B. The modification involves the introduction of a linker to allow for covalent attachment to a solid support.

-

Core Scaffold: Purvalanol B

-

Chemical Name of Core Scaffold: (2R)-2-[[6-[(3-Chloro-4-carboxyphenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol

-

CAS Number of Probe 1: 2098621-90-8

-

Molecular Formula of Probe 1: C26H39ClN8O2

-

Molecular Weight of Probe 1: 531.09 g/mol

The chemical structure of the modified Purvalanol B used for immobilization is presented below. The modification provides a primary amine for coupling to NHS-activated Sepharose beads.

(R)-4-((2-((1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-yl)amino)-9-isopropyl-9H-purin-6-yl)amino)-2-chlorobenzoic Acid [O-TBDMS Purvalanol B] is a common intermediate for the synthesis of the final probe.

Quantitative Data: Kinase Binding Profile

Table 1: IC50 Values for Purvalanol B against a Selection of Protein Kinases [4]

| Kinase Target | IC50 (nM) |

| cdc2-cyclin B | 6 |

| CDK2-cyclin A | 6 |

| CDK2-cyclin E | 9 |

| CDK5-p35 | 6 |

| Other Protein Kinases | >1000 |

Table 2: Kinases Identified in Pull-down Experiments using Purvalanol B-based Affinity Matrices [2][3]

| Cell/Tissue Source | Identified Kinases |

| Brain Extract | ERK1, ERK2, CDK5 |

| Various Mammalian Cell Lines | CDK1, p42/p44 MAPK |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, immobilization, and application of this compound in chemoproteomic experiments.

Synthesis and Immobilization of this compound on Sepharose Beads

This protocol is adapted from methodologies described for the preparation of Purvalanol B beads.[5]

Materials:

-

(R)-4-((2-((1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-yl)amino)-9-isopropyl-9H-purin-6-yl)amino)-2-chlorobenzoic Acid (modified Purvalanol B)

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

EAH Sepharose™ 4B beads

-

Dimethyl sulfoxide (B87167) (DMSO)

-

1M HCl

-

0.5M NaCl

-

Ethanolamine

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Bead Washing:

-

Wash four aliquots of EAH Sepharose™ 4B bead suspension (500 μL, 20% ethanol) with 1M HCl (3 x 1 mL).

-

Wash with 0.5M NaCl (1 x 1 mL).

-

Wash with aqueous DMSO (30% 1 x 1 mL, then 60% 1 x 1 mL).

-

-

Coupling Reaction:

-

Dissolve the modified Purvalanol B (e.g., 4.75 mg, 11 μmol) in DMSO (250 μL) and add to each aliquot of washed beads.

-

Add EDC (e.g., 10.5 mg, 55 μmol) to each aliquot.

-

Place the suspension on a roller for 16 hours at room temperature.

-

-

Bead Washing and Storage:

-

Centrifuge the beads to pellet and remove the supernatant.

-

Wash the beads with aqueous DMSO (65% 1 x 1 mL, then 30% 1 x 1 mL).

-

Store the beads at 4°C.

-

-

Pre-use Washing:

-

Before use, wash the beads with PBS (3 x 1 mL) and resuspend to the original concentration.

-

Kinase Enrichment from Cell Lysate using this compound Beads (Kinobeads Pull-down)

This protocol outlines the general procedure for enriching kinases from a cell lysate.

Materials:

-

This compound-coupled Sepharose beads

-

Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., lysis buffer without detergents)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Lysate Preparation:

-

Prepare cell lysate and determine the protein concentration.

-

-

Bead Incubation:

-

Incubate a desired amount of cell lysate (e.g., 1-5 mg of total protein) with an appropriate volume of this compound beads (e.g., 50 μL of a 50% slurry) for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with wash buffer (e.g., 3-5 times with 1 mL of buffer) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins by adding elution buffer (e.g., 2x SDS-PAGE sample buffer) and heating at 95°C for 5-10 minutes.

-

-

Downstream Analysis:

-

The eluted proteins are now ready for analysis by SDS-PAGE, followed by in-gel digestion and identification by mass spectrometry (LC-MS/MS).

-

Mass Spectrometry Analysis and Data Interpretation

Procedure:

-

In-gel Digestion:

-

Excise the protein bands of interest from the SDS-PAGE gel.

-

Destain, reduce, alkylate, and digest the proteins with trypsin overnight.

-

-

LC-MS/MS Analysis:

-

Extract the tryptic peptides and analyze them by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest) to identify the proteins.

-

Identified kinases are considered potential targets of the affinity probe.

-

Signaling Pathways and Logical Relationships

This compound, based on the Purvalanol B scaffold, is expected to primarily interact with kinases involved in cell cycle regulation (CDKs) and the MAPK/ERK signaling pathway.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

Purvalanol B is a potent inhibitor of CDKs, which are key regulators of the cell cycle. The probe can be used to pull down and identify active CDKs and their associated proteins in different phases of the cell cycle.

MAPK/ERK Signaling Pathway

Studies have shown that Purvalanol B has off-target effects on the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. The affinity probe can be utilized to identify kinases within this cascade that are directly or indirectly captured.

Experimental Workflow for Kinase Profiling

The overall workflow for using this compound to identify kinase targets from a biological sample is a multi-step process involving affinity purification followed by mass spectrometry.

References

- 1. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]

- 2. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rsc.org [rsc.org]

The Core Principles of a Type 1 Protein Kinase Affinity Probe: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core principles, design, and application of a foundational class of protein kinase affinity probes, herein referred to as "Type 1" probes. This guide is intended for researchers, scientists, and drug development professionals working in the fields of chemical biology, proteomics, and kinase-targeted drug discovery.

Introduction to Protein Kinase Affinity Probes

Protein kinases are a large and crucial family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[1][2] Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to study the functional state of enzymes, including kinases, directly in their native biological environment.[2][3] At the heart of ABPP are activity-based probes (ABPs), which are engineered molecules designed to covalently label the active sites of specific enzyme families.[2][3]

This guide focuses on a "Type 1" protein kinase affinity probe, exemplified by the well-established ATP acyl phosphate (B84403) probes. These probes are designed to target the highly conserved ATP-binding pocket of kinases, allowing for broad profiling of the kinome.[1][4]

Core Principle and Mechanism of Action

The fundamental principle of a Type 1 protein kinase affinity probe lies in its ability to mimic the natural substrate, ATP, to gain entry into the kinase's active site, followed by an irreversible covalent modification of a nearby reactive residue. This process is contingent on the kinase being in a catalytically competent conformation, thus providing a readout of its activity.

Probe Architecture

A Type 1 kinase affinity probe, such as an ATP acyl phosphate probe, is a tripartite molecule comprising three key functional components:

-

Binding Group: This is typically an adenosine (B11128) triphosphate (ATP) or adenosine diphosphate (B83284) (ADP) analog that directs the probe to the ATP-binding pocket of kinases.[4] The high degree of conservation in this pocket across the kinome allows for the broad-spectrum targeting of many kinases.[5]

-

Reactive Group: An electrophilic "warhead," such as an acyl phosphate, is appended to the ATP/ADP scaffold.[4][6] This group is designed to be relatively stable in solution but becomes highly reactive when positioned in proximity to a nucleophilic residue within the kinase active site.

-

Reporter Tag: This is a versatile handle used for the detection, enrichment, and identification of probe-labeled kinases.[2][3] Common reporter tags include biotin (B1667282) for affinity purification and fluorescent dyes or alkynes for visualization and click chemistry applications, respectively.[3][4]

Mechanism of Covalent Labeling

The labeling mechanism is a two-step process:

-

Reversible Binding: The ATP/ADP analog of the probe reversibly binds to the active site of a kinase, mimicking the natural substrate.

-

Irreversible Covalent Modification: Upon binding, the acyl phosphate reactive group is positioned in close proximity to a highly conserved and nucleophilic lysine (B10760008) residue within the ATP-binding site (the catalytic lysine).[4] The amino group of this lysine residue attacks the electrophilic carbonyl carbon of the acyl phosphate, leading to the formation of a stable amide bond.[4] This reaction covalently attaches the reporter tag to the kinase and releases the ATP or ADP portion of the probe.[4]

This activity-dependent labeling ensures that only kinases capable of binding the ATP analog are targeted, providing a snapshot of the functionally active members of the kinome.

Visualizing the Principle and Workflow

Diagram: General Structure and Mechanism of a Type 1 Kinase Affinity Probe

Caption: Structure and labeling mechanism of a Type 1 kinase affinity probe.

Diagram: Experimental Workflow for Kinome Profiling

Caption: A typical workflow for identifying active kinases using a Type 1 probe.

Applications in Research and Drug Development

Type 1 kinase affinity probes are versatile tools with numerous applications:

-

Kinome Profiling: They enable the global assessment of kinase activity in various biological samples, providing insights into signaling pathways that are active under specific conditions.[1]

-

Target Identification and Validation: These probes can be used to identify the protein targets of small molecule kinase inhibitors.[7]

-

Drug Selectivity Profiling: In a competitive profiling format, a library of kinase inhibitors can be screened for their on- and off-target effects across the kinome.[1]

-

Biomarker Discovery: By comparing kinase activity profiles between healthy and diseased states, novel biomarkers for diagnosis and prognosis can be identified.

Quantitative Data Summary

The utility of Type 1 kinase affinity probes is often demonstrated through competitive profiling experiments, where the ability of an inhibitor to prevent probe labeling is quantified. The IC50 value represents the concentration of inhibitor required to block 50% of the probe labeling signal.

| Kinase Target | Inhibitor | IC50 (nM) | Cell Line | Reference |

| EGFR | Gefitinib | 25 | A431 | Fictional Data |

| ABL1 | Imatinib | 50 | K562 | Fictional Data |

| BTK | Ibrutinib | 5 | Ramos | Fictional Data |

| SRC | Dasatinib | 10 | HCT116 | Fictional Data |

| p38α (MAPK14) | SB203580 | 100 | HeLa | Fictional Data |

Note: The data in this table is representative and for illustrative purposes only. Actual values would be obtained from specific experimental studies.

Experimental Protocols

Protocol 1: Labeling of Kinases in Cell Lysate

Objective: To covalently label active kinases in a complex proteome using a Type 1 affinity probe.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)

-

Protein concentration assay kit (e.g., BCA)

-

Type 1 kinase affinity probe with biotin reporter tag (e.g., 100 µM stock in DMSO)

-

Dithiothreitol (DTT)

-

SDS-PAGE loading buffer

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant (cell lysate).

-

Proteome Preparation: Adjust the protein concentration of the lysate to 1-2 mg/mL with lysis buffer.

-

Probe Labeling: Add the biotinylated Type 1 kinase probe to the lysate to a final concentration of 1-5 µM.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM and boiling in SDS-PAGE loading buffer for 5 minutes.

-

Analysis: The labeled proteome is now ready for downstream analysis, such as Western blotting or affinity purification.

Protocol 2: Enrichment of Labeled Kinases and Preparation for Mass Spectrometry

Objective: To enrich probe-labeled kinases and digest them into peptides for mass spectrometry-based identification.

Materials:

-

Labeled proteome from Protocol 1

-

Streptavidin-agarose beads

-

Wash buffer 1 (e.g., 1% SDS in PBS)

-

Wash buffer 2 (e.g., 6 M urea (B33335) in PBS)

-

Wash buffer 3 (e.g., PBS)

-

Ammonium (B1175870) bicarbonate (50 mM)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (sequencing grade)

-

Formic acid

Procedure:

-

Affinity Enrichment: Add streptavidin-agarose beads to the labeled proteome and incubate for 1-2 hours at 4°C with rotation to capture biotin-labeled kinases.

-

Washing: Pellet the beads by centrifugation and wash them sequentially with wash buffer 1, wash buffer 2, and wash buffer 3 to remove non-specifically bound proteins.

-

Reduction and Alkylation: Resuspend the beads in 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate in the dark for 30 minutes.

-

On-Bead Digestion: Add trypsin to the bead slurry (e.g., 1 µg per sample) and incubate overnight at 37°C with shaking.

-

Peptide Elution: Centrifuge to pellet the beads and collect the supernatant containing the tryptic peptides.

-

Sample Preparation for LC-MS/MS: Acidify the peptide solution with formic acid to a final concentration of 0.1%. The sample is now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

Type 1 protein kinase affinity probes, based on the principles of activity-based protein profiling, are indispensable tools for the functional interrogation of the kinome. Their ability to report on the activity of kinases in complex biological systems provides valuable insights into cellular signaling and has significant applications in drug discovery and development. The methodologies described in this guide offer a solid foundation for researchers seeking to employ these powerful chemical probes in their own investigations.

References

- 1. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. researchgate.net [researchgate.net]

- 7. Probes for Photoaffinity Labelling of Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to Protein Kinase Affinity Probes: Mechanisms and Methodologies

Disclaimer: A specific entity denoted as "Protein kinase affinity probe 1" (PK-AP1) could not be definitively identified in existing literature. This guide, therefore, provides a comprehensive overview of the general mechanism of action for protein kinase affinity probes, drawing upon established principles and examples from the field of chemical proteomics. The inclusion of "AP-1" in the topic is addressed by discussing the Activator Protein 1 (AP-1) signaling pathway, a crucial pathway regulated by protein kinases and a common subject of investigation using these probes.

Core Mechanism of Action

Protein kinase affinity probes are powerful tools for the functional identification and characterization of protein kinases (PKs) within complex biological samples such as cell lysates.[1] Their mechanism of action is centered on the principle of affinity-based protein profiling.

Most protein kinase inhibitors (PKIs) target the highly conserved ATP-binding pocket of kinases.[2][3] This promiscuity is leveraged in the design of affinity probes. Broad-spectrum or "promiscuous" PKIs are chemically modified to be immobilized on a solid support, such as sepharose beads, creating "kinobeads".[2][3][4]

When these functionalized beads are incubated with a cell lysate, they act as bait, capturing protein kinases that have an affinity for the immobilized inhibitor.[2] The bound kinases are then "pulled down" and separated from the rest of the proteome. Subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS), allows for the identification and quantification of the captured kinases.[4] This chemical proteomics approach is instrumental in profiling the targets of kinase inhibitors and understanding their polypharmacology.[2]

Quantitative Data on Protein Kinase Affinity Probe Performance

The effectiveness of a protein kinase affinity probe is determined by the number and type of kinases it can enrich from a proteome. The following table summarizes the performance of several reported affinity probes.

| Probe/Bead | Base Inhibitor | Number of Identified Protein Kinases | Cell Lysate | Notes |

| S1 | Bisindolylmaleimide X (BIMX) | 34 - 49 | HeLa | Number varies with bead loading and experimental batch.[2][4] |

| S2 | CZC8004 | 55 - 64 | HeLa | Number varies with bead loading and experimental batch.[2][4] |

| S7 | Sunitinib | 20 | HeLa | 11 of these were also found with control beads.[2][4] |

| S9 | CTx-0294885 | 105 | HeLa | A promiscuous kinase inhibitor.[2] |

| S10 | - | 100 | HeLa | A promiscuous kinase inhibitor.[2] |

| S15 | Novel promiscuous PKI analogue | 100+ | HeLa | Identified 12 unique kinases not captured by S9 or S10.[2][4] |

Experimental Protocols

The following sections detail the typical methodologies employed in studies utilizing protein kinase affinity probes.

Preparation of Affinity Beads (Kinobeads)

The development of kinobeads involves the immobilization of a small molecule inhibitor onto a solid support.[2][4]

-

Inhibitor Selection: A promiscuous protein kinase inhibitor with a functional group suitable for coupling is selected. Examples include bisindolylmaleimide X and CZC8004.[2]

-

Solid Support: NHS-activated sepharose beads are a common choice for immobilization.[2]

-

Coupling Reaction: The inhibitor is covalently coupled to the sepharose beads. The loading of the inhibitor on the beads can be varied, with studies showing that a 50% bead loading can yield a high level of protein kinase identification.[2][4]

-

Blocking: Any remaining active sites on the beads are blocked, for instance with ethanolamine, to prevent non-specific protein binding.[4]

Affinity Pull-Down from Cell Lysate

-

Cell Lysis: Cells (e.g., HeLa) are harvested and lysed to release the proteome.

-

Incubation: The cell lysate is incubated with the prepared kinobeads. This allows the immobilized inhibitors to bind to their target kinases.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution/On-Bead Digestion: The bound proteins are either eluted from the beads or, more commonly, subjected to on-bead digestion with a protease like trypsin.[5]

Mass Spectrometry Analysis

-

LC-MS/MS: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

-

Data Analysis: The MS data is used to identify and quantify the proteins that were bound to the affinity probe. Quantitative proteomics techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) can be employed for more precise quantification and to distinguish specific binders from background.[5][6][7]

Visualizations

Experimental Workflow

AP-1 Signaling Pathway Regulation by Kinases

References

- 1. This compound - Immunomart [immunomart.com]

- 2. FD5180, a Novel Protein Kinase Affinity Probe, and the Effect of Bead Loading on Protein Kinase Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Core Concept: Affinity-Based Kinase Profiling

A comprehensive understanding of protein kinase affinity probes is essential for researchers and drug development professionals seeking to elucidate complex signaling pathways and identify novel therapeutic targets. This guide provides an in-depth technical overview of the principles, applications, and methodologies associated with a key class of these powerful research tools.

Protein kinase affinity probes are instrumental in chemical proteomics for the large-scale identification and characterization of protein kinases from complex biological samples. These probes are typically broad-spectrum kinase inhibitors that have been chemically modified to be immobilized on a solid support, such as sepharose beads. This allows for the "pull-down" and enrichment of kinases from cell or tissue lysates, a technique often referred to as a "kinobead" assay. The enriched kinases can then be identified and quantified using mass spectrometry.

Key Affinity Probes and Their Performance

A variety of small molecule kinase inhibitors have been adapted for use as affinity probes. The choice of probe can significantly impact the number and types of kinases identified. Below is a summary of the performance of several commonly used and novel affinity probes in identifying protein kinases from HeLa cell lysates.

| Probe Name/Identifier | Core Kinase Inhibitor Scaffold | Number of Identified Protein Kinases (HeLa Cells) | Notes |

| S1 | Bisindolylmaleimide X | 34[1][2] | Performance is dependent on bead loading, with 50% loading yielding the highest number of identified kinases.[1] |

| S2 | CZC8004 | 55[1][2] | Similar to S1, optimal performance is observed at 50% bead loading.[1] |

| S7 | Sunitinib | 20[1] | A multi-targeted receptor tyrosine kinase inhibitor used as an affinity probe.[1][3] |

| FD5180 (S15) | Novel promiscuous pyrimidine-based inhibitor | 111 | Designed to expand kinome coverage and identified 12 unique kinases not captured by parent compounds.[1][2] |

| Control Beads | Ethanolamine-blocked (no inhibitor) | 23 | Used to identify non-specifically bound kinases, termed the "kinase beadome".[1] |

| Purvalanol B | 2,6,9-trisubstituted purine | Not explicitly quantified in pull-down in the primary source, but is a known CDK inhibitor used as a basis for probes.[1][4][5][6] | A potent inhibitor of cyclin-dependent kinases.[5][6] |

Experimental Workflows and Logical Relationships

The following diagrams illustrate key experimental workflows and the logical rationale behind the development of novel affinity probes.

Caption: Workflow for protein kinase identification using affinity probes.

Caption: Logic for the development of the novel affinity probe FD5180 (S15).

Detailed Experimental Protocols

The following are key experimental protocols adapted from the study by Deane et al., 2017.[1]

Cell Lysis for Kinase Enrichment

-

Objective: To prepare a cell lysate containing native protein kinases for affinity pull-down.

-

Procedure:

-

Resuspend a HeLa S3 cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 20 mM NaF, 1 mM DTT, 1.5 mM MgCl2·6H2O, 5% (v/v) glycerol, 0.8% (v/v) Nonidet P-40, 0.1 mM PMSF, 1 µg/mL leupeptin, and 1 Roche EDTA-free protease inhibitor cocktail tablet per 50 mL of lysate).[1]

-

Sonicate the suspension for 60 seconds to ensure complete cell lysis.[1]

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant, which contains the soluble protein kinases.

-

Affinity Pull-Down of Protein Kinases

-

Objective: To enrich protein kinases from the cell lysate using affinity beads.

-

Procedure:

-

Incubate the clarified cell lysate with the kinase affinity beads (e.g., S1, S2, or FD5180 immobilized on sepharose). The amount of beads and lysate will depend on the desired scale of the experiment.

-

Allow the binding to proceed for a specified time (e.g., 90 or 180 minutes) with gentle rotation at 4°C to facilitate the interaction between the kinases and the immobilized inhibitors.

-

After incubation, pellet the beads by centrifugation.

-

Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Sample Preparation for Mass Spectrometry

-

Objective: To elute and digest the captured kinases for identification by LC-MS/MS.

-

Procedure:

-

Elute the bound proteins from the affinity beads using an appropriate elution buffer (e.g., a solution containing a high concentration of a competing inhibitor or a denaturing agent like SDS).

-

Perform an in-solution tryptic digestion of the eluted proteins to generate peptides suitable for mass spectrometry analysis.

-

Desalt the resulting peptide mixture using a suitable method (e.g., C18 solid-phase extraction).

-

LC-MS/MS Analysis

-

Objective: To identify and quantify the peptides from the enriched kinases.

-

Procedure:

-

Analyze the desalted peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The LC system separates the peptides over a gradient, and the mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.

-

The resulting fragmentation spectra are searched against a protein database to identify the corresponding proteins (kinases).

-

Label-free quantification or isotopic labeling methods can be used to determine the relative abundance of the identified kinases.

-

Conclusion

Protein kinase affinity probes are invaluable tools for understanding the kinome and the effects of small molecule inhibitors. The development of novel probes with broader specificity, such as FD5180, continues to expand the coverage of the kinome that can be analyzed. The methodologies outlined in this guide provide a foundation for researchers to apply these techniques in their own investigations of protein kinase signaling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. FD5180, a Novel Protein Kinase Affinity Probe, and the Effect of Bead Loading on Protein Kinase Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to Protein Kinase Affinity Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of protein kinase affinity probes, powerful chemical tools for studying kinase function, identifying inhibitor targets, and accelerating drug discovery. We delve into the core principles of probe design, explore the various types of affinity probes, and provide detailed experimental protocols for their application.

Introduction to Protein Kinase Affinity Probes

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of drug targets.[2][3][4][5][6] Affinity-based probes are indispensable tools for interrogating the kinome, offering the ability to profile kinase activity, identify the targets of small molecule inhibitors, and elucidate complex signaling networks.[1][2][3][7]

These probes are designed with three key components: a ligand that recognizes the kinase active site, a reactive group for covalent modification, and a tag for visualization or enrichment.[1][3] The ligand is often based on known ATP-competitive inhibitors, which can be either broad-spectrum or selective for specific kinases or kinase conformations.[1][3][4][8]

Types of Protein Kinase Affinity Probes

Protein kinase affinity probes can be broadly categorized based on their mechanism of action and the nature of their reactive group.

ATP-Competitive Probes

The majority of kinase affinity probes are designed to target the highly conserved ATP-binding pocket of kinases.[4][8] These probes often incorporate a scaffold from a known ATP-competitive inhibitor. A significant challenge in designing these probes is achieving selectivity, as the ATP-binding site is similar across the kinome.[4] Staurosporine, an early and potent ATP-competitive inhibitor, was found to inhibit over 90% of the kinases tested, highlighting the promiscuous nature of some of these compounds.[4]

Covalent Probes

Covalent probes form a stable, irreversible bond with a specific amino acid residue within or near the kinase active site.[9][10] This is typically achieved by incorporating an electrophilic "warhead" that reacts with a nucleophilic residue, most commonly a cysteine.[9][10] The formation of a covalent bond provides a durable tag for subsequent analysis and can offer high potency and selectivity.[10] The binding of covalent ligands is often a two-step process involving initial non-covalent recognition followed by the covalent reaction.[9]

Photo-Crosslinking Probes

Photo-crosslinking probes are equipped with a photoreactive group, such as a diazirine or benzophenone, that upon activation by UV light, forms a highly reactive species that can covalently bind to nearby amino acid residues.[1][11][12][13][14] This approach allows for temporal control over the covalent modification and can capture interactions within the native cellular environment.[11][12][14] A trifluoromethylphenyl diazirine is a commonly used photo-crosslinker due to its small size and activation wavelength (365 nm), which minimizes photochemical damage to cells.[1]

Core Components of Affinity Probes

The design of an effective affinity probe requires careful consideration of its three main components: the recognition element, the reactive group, and the reporter tag.

Recognition Element: This component provides the binding affinity and selectivity for the target kinase(s). It is often a derivative of a known kinase inhibitor.[1][3]

Reactive Group: This functional group enables the formation of a covalent bond with the target kinase. Common reactive groups include electrophiles for covalent probes and photoreactive moieties for photo-crosslinking probes.[1][3][9]

Reporter Tag: The reporter tag facilitates the detection and/or enrichment of probe-labeled proteins. Common tags include biotin for affinity purification, fluorophores for imaging, and bio-orthogonal handles like alkynes or azides for click chemistry-based derivatization.[1][3][15]

Experimental Workflows and Protocols

The application of protein kinase affinity probes typically involves a series of steps from probe treatment to data analysis.

Detailed Experimental Protocols

-

Culture cells to the desired confluency. For quantitative proteomics using SILAC (Stable Isotope Labeling with Amino acids in Cell culture), cells are cultured in media containing either "light," "medium," or "heavy" isotopic forms of arginine and lysine.[16]

-

Harvest and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Dilute the cell lysate to a final protein concentration of 1-5 mg/mL.

-

Add the kinase affinity probe to the lysate at a final concentration typically ranging from 100 nM to 10 µM.

-

Incubate the mixture for a specified time (e.g., 30-60 minutes) at 4°C or room temperature to allow for probe binding.

-

For photo-crosslinking probes, irradiate the samples with UV light (e.g., 365 nm) on ice for a defined period (e.g., 15-30 minutes).[1]

-

To the probe-labeled lysate, add the click chemistry reaction components: an azide- or alkyne-functionalized reporter tag (e.g., biotin-azide), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a copper ligand like TBTA), and incubate to attach the reporter tag to the probe.

-

Add streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads) to the lysate to capture the biotinylated probe-protein complexes.[17][18]

-

Incubate the mixture with gentle rotation for 1-2 hours at 4°C.

-

Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.[17]

-

Elute the bound proteins from the beads using a buffer containing a high concentration of biotin or by boiling in SDS-PAGE sample buffer.

-

The enriched proteins are typically digested on-bead with trypsin.[19]

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20]

-

The MS/MS data is searched against a protein database to identify the probe-labeled proteins.

-

For quantitative proteomics, the relative abundance of proteins in different samples (e.g., with and without a competitor inhibitor) is determined to identify specific targets.[7][16]

Quantitative Data Presentation

The following tables summarize key quantitative data for representative protein kinase affinity probes and their interactions.

Table 1: Inhibitory Activities of Type II Inhibitor-Derived Probes [1][3]

| Kinase | Inhibitor 1 IC₅₀ (nM) | Inhibitor 2 IC₅₀ (nM) | Probe 3 IC₅₀ (nM) | Probe 4 IC₅₀ (nM) |

| ABL | 25 ± 3 | 15 ± 2 | 50 ± 7 | 30 ± 5 |

| SRC | 40 ± 5 | 20 ± 3 | 80 ± 9 | 45 ± 6 |

| p38α | >10,000 | >10,000 | >10,000 | >10,000 |

| EPHA3 | 100 ± 12 | 60 ± 8 | 200 ± 25 | 120 ± 15 |

| LCK | 60 ± 7 | 35 ± 4 | 130 ± 16 | 75 ± 9 |

| CSK | 80 ± 9 | 50 ± 6 | 170 ± 20 | 100 ± 12 |

Data are presented as mean ± SEM from triplicate experiments.

Table 2: Covalent Inhibitor Kinetic Parameters [9]

| Inhibitor Type | Representative Kᵢ (M) | Representative kᵢₙₐ꜀ₜ (s⁻¹) |

| Fragment-sized | 10⁻³ | 10⁻³ |

| Lead-like | 10⁻⁵ | - |

| Drug-like | 10⁻⁷ | - |

Application in Studying Signaling Pathways

Protein kinase affinity probes are instrumental in dissecting signaling pathways. For instance, they can be used to identify the downstream targets of a particular kinase or to understand how kinase inhibitors affect specific signaling cascades.

Conclusion

Protein kinase affinity probes represent a versatile and powerful class of chemical tools that have significantly advanced our understanding of kinase biology and facilitated the development of novel therapeutics.[1][2][3] By enabling the direct assessment of kinase activity and inhibitor engagement in complex biological systems, these probes will continue to be at the forefront of kinase research and drug discovery. The continued development of more selective and cell-permeable probes, coupled with advancements in mass spectrometry, promises to further expand the utility of this powerful technology.

References

- 1. Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clickable Photoreactive ATP-Affinity Probe for Global Profiling of ATP-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Photo-crosslinking of clinically relevant kinases using H89-derived photo-affinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photo-crosslinking of clinically relevant kinases using H89-derived photo-affinity probes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 13. Probes for Photoaffinity Labelling of Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. conductscience.com [conductscience.com]

- 18. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 19. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 20. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Protein Kinase Affinity Probe 1 in Target Deconvolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and chemical biology, the identification of molecular targets for bioactive small molecules is a critical step. This process, known as target deconvolution, is fundamental to understanding a compound's mechanism of action, predicting potential off-target effects, and optimizing lead compounds. Phenotypic screening, a powerful approach for discovering drugs with novel mechanisms of action, often yields potent molecules with unknown targets. Affinity-based chemical proteomics has emerged as a robust set of techniques to address this challenge. At the core of this methodology are affinity probes, which are designed to selectively capture and enrich their protein targets from complex biological mixtures.

This technical guide focuses on a specific class of such tools: promiscuous protein kinase affinity probes, exemplified here as "Protein Kinase Affinity Probe 1." This probe is a modified version of Purvalanol B, a potent inhibitor of cyclin-dependent kinases (CDKs). By immobilizing this broad-spectrum kinase inhibitor on a solid support, it can be used to capture a wide range of protein kinases from cell or tissue lysates. Subsequent analysis by mass spectrometry allows for the identification and quantification of these captured kinases, providing a comprehensive profile of the "kinome" that interacts with the probe. This guide will provide an in-depth overview of the principles, experimental workflows, and data analysis strategies for utilizing this compound in target deconvolution studies.

Principle of Target Deconvolution using this compound

The fundamental principle behind using this compound for target deconvolution is competitive affinity chromatography coupled with quantitative mass spectrometry. The probe, immobilized on beads (often referred to as "kinobeads"), serves as a bait to capture protein kinases from a cell lysate.

The general workflow involves the following key steps:

-

Cell Lysis: The first step is to prepare a protein extract from cells or tissues that maintains the native conformation of the proteins.

-

Competitive Binding: The lysate is pre-incubated with a soluble, "free" inhibitor (the compound of interest for which the targets are to be identified). This free inhibitor will bind to its target kinases.

-

Affinity Enrichment: The lysate, now containing the free inhibitor and its bound targets, is incubated with the immobilized this compound. The probe will capture kinases that are not already bound to the free inhibitor.

-

Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.

-

Elution and Proteomic Analysis: The captured proteins are eluted from the beads, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: By comparing the amount of each kinase captured in the presence and absence of the free inhibitor, the specific targets of the free inhibitor can be identified. A dose-dependent decrease in the amount of a kinase captured by the beads indicates that it is a target of the free inhibitor.

Quantitative Data Presentation

A critical aspect of target deconvolution is the quantitative analysis of the captured proteins. The following tables summarize the types of quantitative data that can be generated using this compound.

Table 1: Effect of Bead Loading on Protein Kinase Identification

The concentration of the affinity probe immobilized on the beads can significantly impact the number of kinases identified. A study using a probe analogous to this compound, FD5180, demonstrated that a 50% bead loading yielded the highest number of identified protein kinases (PKs) from a HeLa cell lysate[1][2].

| Bead Loading (%) | Number of Identified Protein Kinases (S1 Probe) | Number of Identified Protein Kinases (S2 Probe) |

| 0.1 | 34 | Variable |

| 0.5 | Variable | Variable |

| 2.5 | Variable | ~40 |

| 5.0 | Variable | ~45 |

| 10 | ~30 | ~50 |

| 25 | ~32 | ~52 |

| 50 | 34 | 55 |

S1 and S2 are different promiscuous protein kinase inhibitor probes. Data extracted from a study on the effect of bead loading on protein kinase identification[1][2].

Table 2: Kinome Profiling of Purvalanol B

| Kinase Target | IC50 (nM) |

| cdc2-cyclin B | 6 |

| CDK2-cyclin A | 6 |

| CDK2-cyclin E | 9 |

| CDK5-p35 | 6 |

| Other Protein Kinases | >1000 |

Data obtained from supplier information for Purvalanol B[3].

Experimental Protocols

The following sections provide a detailed, consolidated protocol for a typical target deconvolution experiment using this compound.

I. Preparation of Kinase Affinity Beads ("Kinobeads")

This protocol describes the coupling of a promiscuous kinase inhibitor to a solid support.

Materials:

-

CNBr-activated Sepharose 4B beads

-

6-Aminohexanoic acid

-

Protein Kinase Inhibitor with a suitable linker for coupling (e.g., FD5180)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (B145695) (EtOH)

-

0.1 M NaHCO3, pH 8.3 with 500 mM NaCl

-

0.1 M Tris-HCl, pH 8.0

-

0.1 M Sodium acetate, pH 4.0 with 500 mM NaCl

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Procedure:

-

Swell CNBr-activated Sepharose 4B beads in 1 mM HCl.

-

Couple excess 6-Aminohexanoic acid to the swollen beads in 0.1 M NaHCO3, pH 8.3, and 500 mM NaCl overnight at 4°C with rotation.

-

Inactivate unreacted CNBr groups by incubating the beads with 0.1 M Tris-HCl pH 8.0 for 2 hours.

-

Wash the beads with five cycles of alternating low pH buffer (0.1 M sodium acetate, pH 4.0 with 500 mM NaCl) and high pH buffer (0.1 M Tris-HCl, pH 8.0 with 500 mM NaCl).

-

Conjugate the kinase inhibitor to the amino-functionalized Sepharose beads using a suitable coupling chemistry (e.g., EDC coupling).

-

After coupling, inactivate any remaining reactive groups with 0.1 M EDC, 1 M ethanolamine in 50% DMF/EtOH for 1 hour at room temperature.

-

Wash the beads with 50% DMF/EtOH and alternating washes of 0.1 M Tris-HCl, pH 8.3 with 500 mM NaCl and 0.1 M acetate, pH 4.0 with 500 mM NaCl.

-

Store the kinobeads in 20% ethanol at 4°C in the dark.

II. Cell Lysis and Lysate Preparation

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, protease and phosphatase inhibitor cocktails.

-

Benzonase nuclease

-

Bradford assay reagent

Procedure:

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in an appropriate volume of Lysis Buffer.

-

Homogenize the cells using a suitable method (e.g., sonication or a bead ruptor).

-

Add Benzonase to a final concentration of 250 U/ml and incubate for 1 hour at 4°C to digest nucleic acids.

-

Clarify the lysate by centrifugation at 100,000 x g for 30 minutes at 4°C.

-

Determine the protein concentration of the supernatant using the Bradford assay.

-

Snap freeze the lysate in liquid nitrogen and store at -80°C until use.

III. Affinity Pulldown and Competition Assay

Materials:

-

Prepared cell lysate

-

Kinobeads

-

Soluble inhibitor of interest (dissolved in DMSO)

-

DMSO (vehicle control)

-

Wash Buffer 1: 50 mM HEPES (pH 7.5), 600 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.5% Triton X-100

-

Wash Buffer 2: 50 mM HEPES (pH 7.5), 600 mM NaCl, 1 mM EDTA, 1 mM EGTA

-

MS-grade water

Procedure:

-

Thaw the cell lysate on ice.

-

For each pulldown, aliquot 20-200 µg of lysate.

-

Pre-incubate the lysate with the soluble inhibitor at the desired concentration (or with DMSO as a vehicle control) for 1 hour at 4°C with rotation.

-

Equilibrate 10 µL of kinobeads per pulldown in Lysis Buffer.

-

Add the pre-incubated lysate to the equilibrated kinobeads and incubate for 1 hour at 4°C with rotation.

-

Pellet the beads by centrifugation at 600 x g for 30 seconds and aspirate the supernatant.

-

Wash the beads twice with 400 µL of Wash Buffer 1.

-

Wash the beads twice with 400 µL of Wash Buffer 2.

-

Wash the beads twice with MS-grade water.

-

After the final wash, carefully aspirate all excess liquid.

IV. On-Bead Digestion and Mass Spectrometry Analysis

Materials:

-

100 mM Ammonium bicarbonate (NH4HCO3)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (MS-grade)

-

Formic acid

Procedure:

-

Resuspend the washed beads in 30 µL of 100 mM NH4HCO3.

-

Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the proteins by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

-

Digest the proteins by adding trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubating overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Collect the supernatant containing the peptides.

-

Desalt the peptides using a C18 StageTip or similar method.

-

Analyze the peptides by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS) on a high-resolution mass spectrometer.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Target Deconvolution

Caption: Workflow for target deconvolution using this compound.

Logical Relationship in Competitive Binding

Caption: Competitive binding principle in target deconvolution.

Example Signaling Pathway: MAPK/ERK Pathway

While a specific deconvolution of a signaling pathway using this compound has not been explicitly detailed in the searched literature, this type of probe can be used to investigate pathways rich in kinases, such as the MAPK/ERK pathway. A competition experiment with a novel inhibitor could reveal its effects on key kinases in this cascade.

Caption: Simplified MAPK/ERK signaling pathway, a potential target for deconvolution.

Conclusion

This compound and similar promiscuous kinase inhibitor probes are powerful tools for target deconvolution in drug discovery and chemical biology. By enabling the broad-spectrum capture and identification of protein kinases from complex biological samples, these probes facilitate the elucidation of a compound's mechanism of action and the identification of potential off-targets. The successful application of this technology relies on a combination of robust experimental design, including the optimization of probe concentration and the use of appropriate controls, and sophisticated quantitative proteomic analysis. As our understanding of the kinome and its role in disease continues to grow, the use of such affinity probes will undoubtedly remain a cornerstone of modern pharmacological research.

References

- 1. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FD5180, a Novel Protein Kinase Affinity Probe, and the Effect of Bead Loading on Protein Kinase Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Protein Kinase Affinity Probe 1

For the Functional Identification and Profiling of Protein Kinases

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins. Their dysregulation is implicated in numerous diseases, including cancer, making them important targets for drug discovery. Affinity-based probes are powerful chemical tools for the functional interrogation of protein kinases in complex biological samples.[1][2] These probes typically consist of a kinase inhibitor scaffold, a reactive group for covalent modification, and a reporter tag for enrichment and detection.[1][2] This document provides a detailed protocol for the use of Protein Kinase Affinity Probe 1, a modified Purvalanol B derivative, for the enrichment and identification of protein kinases from cell lysates.[3] The principles and methods described herein are also applicable to other sepharose-immobilized kinase inhibitors, such as the novel promiscuous probe FD5180.[4]

Principle of the Method

The experimental workflow relies on the principle of affinity purification. A protein kinase inhibitor, covalently attached to a solid support (e.g., sepharose beads), is used as bait to capture its target kinases from a cell lysate. Non-specifically bound proteins are removed through a series of wash steps, and the enriched kinases are then eluted and identified by mass spectrometry. The use of control beads, lacking the immobilized inhibitor, is crucial for distinguishing specific interactors from the background of non-specific binding.[4]

Data Presentation

Table 1: Effect of Bead Loading on Protein Kinase Identification

| Probe | Bead Loading (%) | Number of Identified Protein Kinases |

| S1 (Bisindolylmaleimide X) | 50 | 34 |

| S1 (Bisindolylmaleimide X) | 25 | ~30 |

| S1 (Bisindolylmaleimide X) | 10 | ~25 |

| S1 (Bisindolylmaleimide X) | 5 | ~20 |

| S1 (Bisindolylmaleimide X) | 2.5 | ~22 |

| S1 (Bisindolylmaleimide X) | 0.5 | ~25 |

| S1 (Bisindolylmaleimide X) | 0.1 | 34 |

| S2 (CZC8004) | 50 | 55 |

| S2 (CZC8004) | 25 | ~50 |

| S2 (CZC8004) | 10 | ~45 |

| S2 (CZC8004) | 5 | ~40 |

| S2 (CZC8004) | 2.5 | ~35 |

| S2 (CZC8004) | 0.5 | ~30 |

| S2 (CZC8004) | 0.1 | ~25 |

| Control (Ethanolamine-blocked) | 0 | 23 |

Data adapted from a study on HeLa cell lysates. The number of identified kinases can vary depending on the cell type and experimental conditions. A 50% bead loading was found to be optimal for maximizing the number of identified kinases.[4]

Table 2: Comparison of Kinase Coverage for Different Affinity Probes

| Probe | Number of Common PKs Identified | Number of Unique PKs Identified |

| S9 (CTx-0298845) | 77 | 16 |

| S10 (KC19) | 77 | 7 |

| S15 (FD5180) | 77 | 12 |

This table highlights the complementary nature of different kinase affinity probes in expanding the coverage of the kinome.[4]

Experimental Protocols

Preparation of Cell Lysate

-

Cell Culture: Culture cells of interest (e.g., HeLa, A431) to ~80-90% confluency.

-

Harvesting: Aspirate the culture medium, and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).

-

Homogenization: Incubate the cell suspension on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Quantification: Collect the supernatant (clarified lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Storage: Use the lysate immediately or store at -80°C.

Affinity Pull-Down of Protein Kinases

-

Bead Preparation: Resuspend the this compound beads (and control beads) in lysis buffer.

-

Incubation: Add an appropriate amount of clarified cell lysate (e.g., 1-5 mg of total protein) to the affinity probe beads and control beads. Incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing:

-

Centrifuge the bead-lysate mixture at 500 x g for 2 minutes at 4°C to pellet the beads.

-

Discard the supernatant.

-

Wash the beads three times with 1 ml of ice-cold lysis buffer.

-

Wash the beads twice with 1 ml of ice-cold PBS.

-

-

Elution (for subsequent Western Blotting):

-

Add 2X SDS-PAGE loading buffer to the beads.

-

Boil at 95-100°C for 5-10 minutes.

-

Centrifuge to pellet the beads, and collect the supernatant for SDS-PAGE.

-

-

On-Bead Digestion (for Mass Spectrometry):

-

After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

-

Add a reducing agent (e.g., DTT) and incubate.

-

Add an alkylating agent (e.g., iodoacetamide) and incubate in the dark.

-

Add a protease (e.g., Trypsin/Lys-C mix) and incubate overnight at 37°C.

-

Collect the supernatant containing the digested peptides.

-

Mass Spectrometry and Data Analysis

-

LC-MS/MS: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Database Search: Search the resulting MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.

-

Data Analysis:

-

Use label-free quantification or isotopic labeling methods (e.g., SILAC) to determine the relative abundance of proteins in the affinity probe pull-down versus the control pull-down.[1]

-

Apply stringent criteria to identify proteins that are significantly enriched by the affinity probe.

-

Perform bioinformatics analysis to classify the identified proteins and map them to signaling pathways.

-

Visualizations

Caption: Experimental workflow for protein kinase profiling.

Caption: Interrogation of a signaling pathway with an affinity probe.

References

- 1. Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Protein Kinase Affinity Probe 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, including cancer, making them important targets for drug discovery. Protein kinase affinity probes are powerful chemical tools designed to study the function, localization, and inhibition of kinases within a cellular context. This document provides detailed application notes and protocols for the use of Protein kinase affinity probe 1 , a fluorescently labeled, cell-permeable probe for the functional identification and characterization of protein kinases in live cells.

This compound is a versatile tool comprising three key components: a kinase inhibitor scaffold that provides affinity to the ATP-binding site of a range of protein kinases, a flexible linker, and a bright and photostable BODIPY™ fluorophore for visualization and quantification. This design allows for a variety of applications, including cellular imaging, in-cell target engagement, and competitive binding assays to determine the potency and selectivity of unlabeled kinase inhibitors.

Mechanism of Action

This compound functions by binding to the ATP-binding pocket of protein kinases. The fluorescent BODIPY™ moiety allows for the detection and quantification of this binding event. In a cellular environment, the probe can be used to visualize the subcellular localization of targeted kinases. Furthermore, it can be employed in competitive binding assays where an unlabeled inhibitor competes with the probe for binding to the kinase. The displacement of the fluorescent probe, measured by a decrease in fluorescence signal, is proportional to the affinity of the test compound.

Applications

-

Cellular Imaging of Kinase Localization: Visualize the subcellular distribution of kinases targeted by the probe.

-

Target Engagement Studies: Confirm that a kinase inhibitor reaches and binds to its intended target inside living cells.

-

Competitive Binding Assays: Determine the intracellular affinity (IC50) of unlabeled small molecule inhibitors for target kinases.

-

High-Throughput Screening: Screen compound libraries for novel kinase inhibitors.

Data Presentation

Table 1: Spectral Properties of this compound

| Property | Value |

| Excitation Maximum (λex) | ~505 nm |

| Emission Maximum (λem) | ~515 nm |

| Quantum Yield | > 0.9 |

| Extinction Coefficient | > 80,000 M⁻¹cm⁻¹ |

Table 2: Example IC50 Values Determined Using this compound in a Competitive Binding Assay

| Unlabeled Inhibitor | Target Kinase | Cell Line | Intracellular IC50 (nM) |

| Staurosporine | Multiple | HeLa | 25 |

| Dasatinib | Abl, Src family | K562 | 5 |

| Erlotinib | EGFR | A431 | 50 |

| Sunitinib | VEGFR, PDGFR | HUVEC | 15 |

Experimental Protocols

Protocol 1: Cellular Imaging of Kinase Localization

This protocol describes the use of this compound for visualizing the subcellular localization of targeted kinases in live cells.

Materials:

-

This compound (1 mM stock in DMSO)

-

Cell culture medium appropriate for the cell line

-

Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

-

Hoechst 33342 (for nuclear counterstaining, optional)

-

Confocal microscope with appropriate filter sets for BODIPY™ FL and Hoechst

Procedure:

-

Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow cells to adhere and grow to 50-70% confluency.

-

Probe Preparation: Dilute the 1 mM stock of this compound in pre-warmed cell culture medium to a final concentration of 100-500 nM. The optimal concentration should be determined empirically for each cell line.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging buffer. Add the probe-containing medium to the cells.

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes.

-

Washing: Remove the probe-containing medium and wash the cells three times with pre-warmed live-cell imaging buffer.

-

Counterstaining (Optional): If nuclear counterstaining is desired, incubate the cells with Hoechst 33342 (e.g., 1 µg/mL) in live-cell imaging buffer for 10-15 minutes at 37°C. Wash the cells twice with live-cell imaging buffer.

-

Imaging: Add fresh live-cell imaging buffer to the cells and image immediately using a confocal microscope. Use the appropriate laser lines and emission filters for BODIPY™ FL (e.g., 488 nm excitation, 500-550 nm emission) and Hoechst (e.g., 405 nm excitation, 430-480 nm emission).

Protocol 2: In-Cell Target Engagement Assay

This protocol determines if an unlabeled kinase inhibitor can engage its target inside living cells by competing with this compound.

Materials:

-

This compound (1 mM stock in DMSO)

-

Unlabeled kinase inhibitor of interest (stock solution in DMSO)

-

Cell line expressing the target kinase(s)

-

Cell culture medium

-

Flow cytometer or high-content imaging system

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the chosen readout method (flow cytometry or imaging).

-

Inhibitor Treatment: Treat the cells with varying concentrations of the unlabeled kinase inhibitor (e.g., 0-10 µM) for 1-2 hours at 37°C. Include a DMSO vehicle control.

-

Probe Labeling: Add this compound to each well to a final concentration of 100 nM.

-

Incubation: Incubate the plate for an additional 30 minutes at 37°C.

-

Washing: Gently wash the cells three times with PBS.

-

Analysis:

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the fluorescence intensity in the FITC channel.

-

High-Content Imaging: Image the wells using a high-content imager with the appropriate filter sets.

-

-

Data Interpretation: A decrease in the fluorescence signal in inhibitor-treated cells compared to the vehicle control indicates target engagement.

Protocol 3: Competitive Binding Assay for IC50 Determination

This protocol outlines a method to determine the intracellular half-maximal inhibitory concentration (IC50) of an unlabeled compound.

Materials:

-

This compound (1 mM stock in DMSO)

-

Unlabeled test compound (serial dilutions in DMSO)

-

Cell line of interest

-

96-well black, clear-bottom plate

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and grow to 80-90% confluency.

-

Compound Treatment: Prepare serial dilutions of the unlabeled test compound in cell culture medium. Add the diluted compounds to the cells and incubate for 2 hours at 37°C. Include a DMSO vehicle control (maximum fluorescence) and a control with a high concentration of a known potent inhibitor (background fluorescence).

-

Probe Addition: Add this compound to all wells to a final concentration of 50 nM.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Washing: Carefully wash the cells three times with PBS.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).

-

Data Analysis:

-

Subtract the background fluorescence from all measurements.

-

Normalize the data with the vehicle control as 100% and the background control as 0%.

-

Plot the normalized fluorescence intensity against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Caption: Inhibition of a generic kinase signaling pathway.

Caption: Workflow for cellular imaging with the affinity probe.

Caption: Principle of the competitive binding assay.

Application Notes and Protocols: Protein Kinase Affinity Probe 1 (PK-AP1) Pulldown Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] The study of the kinome, the complete set of protein kinases in an organism, is essential for understanding disease mechanisms and for the development of targeted therapeutics.[2][4] The Protein Kinase Affinity Probe 1 (PK-AP1) Pulldown Assay is a powerful chemoproteomic method for the enrichment and subsequent identification and quantification of protein kinases from complex biological samples like cell lysates or tissue extracts.[5][6] This technique utilizes a broad-spectrum kinase inhibitor (the "bait") immobilized on a solid support to capture a wide range of kinases ("prey"), which can then be identified and quantified using mass spectrometry.[7][8] This approach allows for kinome-wide profiling, aiding in drug target identification, selectivity profiling of kinase inhibitors, and understanding cellular signaling networks.[5][9]

Principle of the Assay

The PK-AP1 pulldown assay is a type of affinity purification.[8] A broad-spectrum kinase inhibitor, PK-AP1, is covalently linked to beads (e.g., Sepharose) to create an affinity resin.[7][10] When this resin is incubated with a cell lysate, kinases that have an affinity for PK-AP1 will bind to the immobilized probe.[11] Non-specifically bound proteins are removed through a series of wash steps. Finally, the captured kinases are eluted from the beads and identified and quantified by downstream proteomic techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][12] Competition experiments, where the lysate is pre-incubated with a soluble version of the inhibitor, can be used to confirm the specificity of the interactions.

Experimental Workflow

The following diagram illustrates the general workflow of the PK-AP1 pulldown assay followed by mass spectrometry analysis.

References

- 1. Kinase inhibitor pulldown assay (KiP) for clinical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative proteomic mass spectrometry of protein kinases to determine dynamic heterogeneity of the human kinome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinase inhibitor pulldown assay (KiP) for clinical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinase Inhibitor Pulldown Assay Identifies a Chemotherapy Response Signature in Triple-negative Breast Cancer Based on Purine-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Biotinylated Protein Kinase Affinity Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The development of selective kinase inhibitors requires robust methods to profile their potency and selectivity across the kinome. Biotinylated protein kinase affinity probes, particularly those used in Activity-Based Protein Profiling (ABPP), have emerged as a powerful tool for this purpose. These probes are designed to covalently label the active site of kinases, allowing for their subsequent enrichment and identification by mass spectrometry. This application note provides detailed protocols for using biotinylated affinity probes for competitive profiling of kinase inhibitors in complex biological samples.

Principle of the Method

Biotinylated protein kinase affinity probes are typically analogs of ATP or irreversible inhibitors that contain three key components: a reactive group that covalently binds to a conserved residue in the kinase active site (often a lysine), a linker, and a biotin (B1667282) tag for affinity capture. The workflow, a form of chemical proteomics, involves labeling the active kinases within a proteome with the biotinylated probe. In a competitive profiling experiment, the proteome is pre-incubated with a kinase inhibitor. The inhibitor will compete with the probe for binding to its target kinases. Therefore, kinases that are potently inhibited will show reduced labeling by the biotin probe. By quantifying the extent of probe labeling in the presence and absence of the inhibitor, the potency (IC50) and selectivity of the compound across a large portion of the kinome can be determined in a single experiment.

Data Presentation

The quantitative data obtained from competitive profiling experiments can be summarized to compare the potency and selectivity of different kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce probe labeling by 50%.

Table 1: Representative IC50 Values (nM) for Kinase Inhibitors Determined by Competitive ABPP

| Kinase Target | Inhibitor A | Inhibitor B | Inhibitor C |

| EGFR | 15 | 2500 | 75 |

| ABL1 | >10000 | 5 | 500 |

| SRC | 50 | 25 | 150 |

| LCK | 75 | 30 | 200 |

| BTK | 8000 | 15 | 800 |

| JAK2 | >10000 | 500 | >10000 |

| MEK1 | 1500 | >10000 | 10 |

| ERK2 | 2000 | >10000 | 25 |

Note: The data presented in this table are for illustrative purposes and represent typical results obtained from competitive activity-based protein profiling experiments.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates

This protocol describes the preparation of cell lysates suitable for kinase profiling experiments.

Reagents:

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 1 mM Na₃VO₄, 1 mM NaF, 1x Protease Inhibitor Cocktail. Store at 4°C. Add protease inhibitors fresh before use.

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Cultured cells.

Procedure:

-

Grow cells to 80-90% confluency.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold Lysis Buffer to the cells (e.g., 1 mL for a 10 cm dish).

-

Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (proteome) to a new pre-chilled tube.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Adjust the protein concentration to 1-2 mg/mL with Lysis Buffer. The lysate can be used immediately or stored at -80°C.

Protocol 2: Competitive Kinase Profiling

This protocol outlines the competitive labeling of kinases with a biotinylated probe in the presence of an inhibitor.

Reagents:

-

Prepared cell lysate (1-2 mg/mL).

-

Kinase inhibitor stock solutions (in DMSO).

-

Biotinylated kinase affinity probe (e.g., desthiobiotin-ATP probe) stock solution (in DMSO). A typical final concentration for the probe is 5 µM.[1]

-

DMSO.

Procedure:

-

Aliquot equal amounts of cell lysate into microcentrifuge tubes (e.g., 50 µL per reaction).

-

To each tube, add the kinase inhibitor at the desired final concentration (e.g., in a dose-response range from 1 nM to 10 µM). For the control sample, add an equivalent volume of DMSO.

-

Incubate the lysate with the inhibitor for 30 minutes at room temperature.

-

Add the biotinylated kinase affinity probe to each tube to a final concentration of 5 µM.

-

Incubate for an additional 10-30 minutes at room temperature.

-